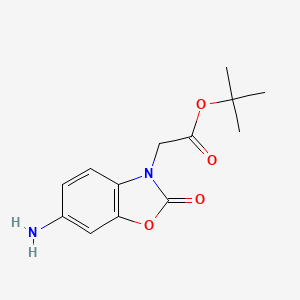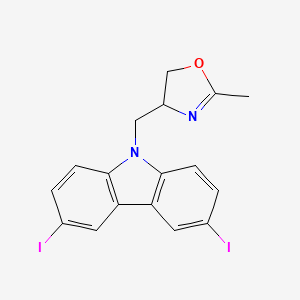
2-(Difluoromethoxy)-4-fluorobenzyl alcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethoxy)-4-fluorobenzyl alcohol is an organic compound with the chemical formula C8H8F3O2. It is a colorless to pale yellow liquid, soluble in organic solvents such as diethyl ether and dichloromethane. This compound is known for its fragrant smell and is used in various chemical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 2-(Difluoromethoxy)-4-fluorobenzyl alcohol can be achieved through several synthetic routes. One common method involves the reaction of 2-(Difluoromethoxy)benzyl alcohol with fluorinating agents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using advanced chemical reactors. The process may include steps such as purification, distillation, and crystallization to achieve high purity levels. The use of automated systems and continuous monitoring ensures consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Difluoromethoxy)-4-fluorobenzyl alcohol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding hydrocarbon using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation reactions can replace the hydroxyl group with halogens using reagents like thionyl chloride or phosphorus tribromide
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Formation of aldehydes or ketones
Reduction: Formation of hydrocarbons
Substitution: Formation of alkyl halides
Wissenschaftliche Forschungsanwendungen
2-(Difluoromethoxy)-4-fluorobenzyl alcohol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-(Difluoromethoxy)-4-fluorobenzyl alcohol involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in various biochemical pathways, influencing cellular functions and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Difluoromethoxy)benzyl alcohol
- 4-Fluorobenzyl alcohol
- 2,4-Difluorobenzyl alcohol
Uniqueness
2-(Difluoromethoxy)-4-fluorobenzyl alcohol is unique due to the presence of both difluoromethoxy and fluorine substituents on the benzyl alcohol structure. This combination imparts distinct chemical properties, such as increased reactivity and specific interactions with biological targets, making it valuable for specialized applications .
Eigenschaften
Molekularformel |
C8H7F3O2 |
|---|---|
Molekulargewicht |
192.13 g/mol |
IUPAC-Name |
[2-(difluoromethoxy)-4-fluorophenyl]methanol |
InChI |
InChI=1S/C8H7F3O2/c9-6-2-1-5(4-12)7(3-6)13-8(10)11/h1-3,8,12H,4H2 |
InChI-Schlüssel |
XJENHZGRHXRGGC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1F)OC(F)F)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methanamine](/img/structure/B13641025.png)

![3-methyl-1-[(oxan-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13641032.png)




![4-[(1-Methyl-1H-benzimidazol-2-yl)methyl]benzenamine](/img/structure/B13641062.png)

![(4-((4'-Phenoxy-[1,1'-biphenyl]-4-yl)oxy)phenyl)boronic acid](/img/structure/B13641072.png)
![2,3-Dihydro-1H-imidazo[1,2-b]pyrazole-6-methanol](/img/structure/B13641080.png)
